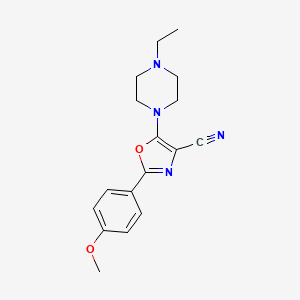
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as EPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPC is a heterocyclic compound that contains an oxazole ring and a piperazine ring, which are connected by a carbonitrile group. The compound has a molecular formula of C18H22N4O2 and a molecular weight of 334.4 g/mol.
Wirkmechanismus
The mechanism of action of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. For example, the antitumor activity of this compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. The antifungal activity of this compound is likely due to its ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and increase the release of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its low toxicity and high solubility in aqueous and organic solvents. This makes it easy to handle and administer to cells or animals. However, one of the limitations of using this compound is its relatively low potency compared to other drugs with similar activities. This may require higher concentrations of this compound to achieve the desired effect, which could increase the risk of toxicity or side effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs based on the structure of this compound that have improved potency and selectivity for specific targets. Another area of research is in the investigation of the mechanisms of action of this compound in different cell types and disease models. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Additionally, the potential use of this compound as a diagnostic tool for certain diseases or conditions could also be explored.
Synthesemethoden
The synthesis of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxybenzaldehyde, ethyl-4-piperazinecarboxylate, and ethyl cyanoacetate in the presence of a base catalyst such as sodium methoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the oxazole ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities in vitro. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-20-8-10-21(11-9-20)17-15(12-18)19-16(23-17)13-4-6-14(22-2)7-5-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKJGUHUYFWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

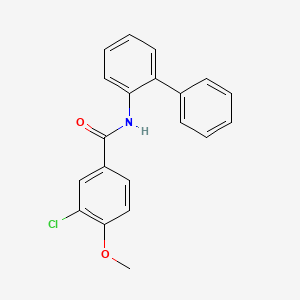

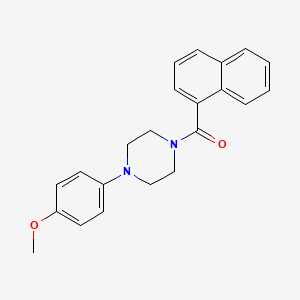
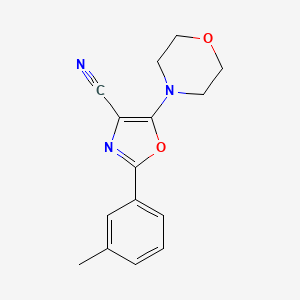
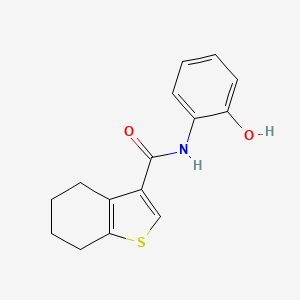
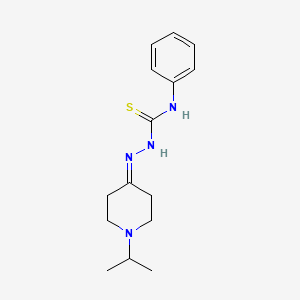
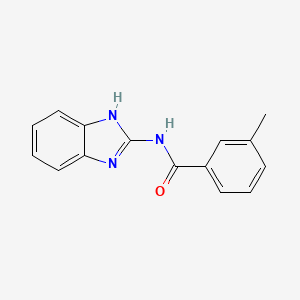
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)